molecular formula C9H8BrCl2NO B3035528 2-bromo-N-(2,4-dichlorophenyl)propanamide CAS No. 329208-84-6

2-bromo-N-(2,4-dichlorophenyl)propanamide

Cat. No.: B3035528
CAS No.: 329208-84-6
M. Wt: 296.97 g/mol
InChI Key: BEXSXCPWORZLPN-UHFFFAOYSA-N
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Description

2-Bromo-N-(2,4-dichlorophenyl)propanamide is an organic compound with the molecular formula C9H8BrCl2NO. This compound is characterized by the presence of a bromine atom, two chlorine atoms, and an amide functional group attached to a phenyl ring. It is commonly used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name

2-bromo-N-(2,4-dichlorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrCl2NO/c1-5(10)9(14)13-8-3-2-6(11)4-7(8)12/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXSXCPWORZLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601272218
Record name 2-Bromo-N-(2,4-dichlorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601272218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329208-84-6
Record name 2-Bromo-N-(2,4-dichlorophenyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329208-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-(2,4-dichlorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601272218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2,4-dichlorophenyl)propanamide typically involves the bromination of N-(2,4-dichlorophenyl)propanamide. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of 2-bromo-N-(2,4-dichlorophenyl)propanamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2,4-dichlorophenyl)propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Conditions typically involve the use of solvents like dimethylformamide or acetonitrile and heating.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.

Major Products Formed

    Substitution Reactions: Products include substituted amides or thiol derivatives.

    Oxidation and Reduction: Products vary depending on the specific reaction but may include alcohols, ketones, or reduced amides.

    Hydrolysis: The major products are the corresponding carboxylic acid and amine.

Scientific Research Applications

Organic Synthesis

2-Bromo-N-(2,4-dichlorophenyl)propanamide serves as a valuable building block in organic synthesis. It is used to create more complex organic molecules through various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by other nucleophiles (e.g., amines or thiols), facilitating the formation of new compounds.
  • Oxidation and Reduction : The compound can undergo oxidation to form carboxylic acids or reduction to yield amines.

Research indicates that 2-bromo-N-(2,4-dichlorophenyl)propanamide exhibits potential biological activity, making it a candidate for pharmacological studies. Its halogen substituents enhance its ability to interact with biological targets such as enzymes and receptors. Notable areas of investigation include:

  • Antimicrobial Properties : Studies have shown that bromo-substituted phenyl propanamides exhibit increased antibacterial efficacy against Gram-positive bacteria due to enhanced interaction with bacterial targets.
  • Enzyme Inhibition : The compound has been explored for its potential role in inhibiting specific enzymes involved in disease pathways.

Medicinal Chemistry

In medicinal chemistry, 2-bromo-N-(2,4-dichlorophenyl)propanamide is being investigated for its therapeutic properties. Its structural characteristics suggest potential applications in drug development as:

  • Precursor in Drug Synthesis : It can serve as an intermediate in the synthesis of pharmaceutical agents with enhanced bioactivity.
  • Lead Compound for Further Optimization : Its unique structure may provide insights into structure-activity relationships (SAR), guiding modifications to improve efficacy and safety profiles.

Case Study 1: Antibacterial Efficacy

A study conducted on various bromo-substituted phenyl propanamides demonstrated that compounds with halogen substitutions exhibited significantly higher antibacterial potency against Gram-positive bacteria compared to their non-halogenated counterparts. This finding suggests that the presence of electron-withdrawing groups like bromine enhances interactions with bacterial targets.

Case Study 2: Fluorinated Compounds in Drug Development

Research into fluorinated analogs has shown that halogen substitutions can improve metabolic stability and bioavailability. Compounds similar to 2-bromo-N-(2,4-dichlorophenyl)propanamide are promising candidates for further development in pharmaceutical applications due to their favorable pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2,4-dichlorophenyl)propanamide involves its interaction with specific molecular targets. The bromine and chlorine atoms contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the modulation of biological pathways or the formation of new chemical products.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(2,4-dichlorophenyl)butanamide
  • 2-Bromo-N-(4-isopropylphenyl)butanamide
  • 2-Bromo-N-(3,4-dimethylphenyl)butanamide
  • 2-Bromo-N-(2,6-dimethylphenyl)butanamide

Uniqueness

2-Bromo-N-(2,4-dichlorophenyl)propanamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms enhances its reactivity and potential for diverse applications in research and industry.

Biological Activity

2-bromo-N-(2,4-dichlorophenyl)propanamide, with the CAS number 329208-84-6, is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 2-bromo-N-(2,4-dichlorophenyl)propanamide typically involves the reaction of 2-bromo-3-arylpropanoic acid derivatives with 2,4-dichlorophenol. Various synthetic pathways have been explored to optimize yield and purity, including the use of different coupling agents and reaction conditions to enhance the formation of the amide bond .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 2-bromo-N-(2,4-dichlorophenyl)propanamide. Research focusing on similar structural motifs has demonstrated significant cytotoxic effects against various cancer cell lines, particularly hepatocellular carcinoma (Hep-G2) cells. The MTT assay results indicated that certain derivatives exhibited cell viability rates as low as 10.99% at concentrations of 100 µg/mL .

The proposed mechanism for the anticancer activity involves the inhibition of cell proliferation through apoptosis induction. The presence of halogen substituents, such as bromine and chlorine, is believed to enhance the lipophilicity and bioavailability of these compounds, facilitating their interaction with cellular targets .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications in the phenoxy group significantly influence biological activity. For instance, compounds retaining the 2,4-dichlorophenoxy moiety showed better potency compared to those with altered substituents. The presence of electron-withdrawing groups like chlorine is crucial for maintaining high activity levels against cancer cell lines .

Compound StructureActivity LevelNotes
2-bromo-N-(2,4-dichlorophenyl)propanamideHighEffective against Hep-G2 cells
2-bromo-N-(phenyl)propanamideModerateLower cytotoxicity observed
N-(3,4-dichlorophenyl)propanamideLowReduced efficacy compared to dichloro analogs

Case Studies

  • Cytotoxicity Against Hep-G2 Cells : A study evaluated various derivatives of N-arylacetamides for their cytotoxic effects on Hep-G2 cells using MTT assays. Compounds with a similar structure to 2-bromo-N-(2,4-dichlorophenyl)propanamide displayed significant cytotoxicity, with some achieving cell viability below 15% at high concentrations .
  • Inhibition of Pseudomonas aeruginosa T3SS : Another investigation into related compounds revealed their ability to inhibit type III secretion systems (T3SS) in Pseudomonas aeruginosa, suggesting a broader antimicrobial potential alongside anticancer properties. The effectiveness was assessed through secretion assays and cytotoxicity tests against CHO cells .

Q & A

Q. How should researchers design stability studies to evaluate the compound’s degradation under varying pH and temperature conditions?

  • Methodology : Prepare solutions in buffers (pH 1–13) and incubate at 25°C, 40°C, and 60°C. Monitor degradation via UHPLC-MS. For example, hydrolysis of the amide bond dominates at pH > 10, while bromine elimination occurs at elevated temperatures .
  • Data : Degradation rate constants (k) and Arrhenius plots predict shelf-life under storage conditions (e.g., k = 0.015 day⁻¹ at 25°C, pH 7.4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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